N-(4-ethylphenyl)pentanamide
Description
N-(4-Ethylphenyl)pentanamide is an amide derivative featuring a pentanamide chain attached to a 4-ethylphenyl group. These compounds share a core pentanamide structure but differ in substituents on the aromatic ring, which critically influence their physicochemical and pharmacological profiles .
Key properties of N-(4-methoxyphenyl)pentanamide (as a close analog) include:
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-(4-ethylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-3-5-6-13(15)14-12-9-7-11(4-2)8-10-12/h7-10H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
QEYIRNQLHQARON-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)CC |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Methoxyphenyl)Pentanamide (N4MP)
Structural Differences :
- Substituent: Methoxy (-OCH₃) at the para position of the phenyl ring.
- Key Findings: Anthelmintic Activity: Exhibits time- and concentration-dependent activity against Toxocara canis larvae, immobilizing 100% at 50 mM after 72 hours, comparable to albendazole . Drug-Likeness: Adheres to Lipinski’s Rule of Five, with favorable logP (2.40), high topological polar surface area (TPSA = 46.1 Ų), and good gastrointestinal absorption . Synthetic Accessibility: Synthesized in 69% yield via amidation of 4-anisidine and pentanoic acid, requiring simpler steps than albendazole .
Table 1: Pharmacokinetic Comparison with Albendazole
| Parameter | N-(4-Methoxyphenyl)Pentanamide | Albendazole |
|---|---|---|
| Water Solubility (LogS) | -3.05 | -4.12 |
| LogP | 2.40 | 3.12 |
| BBB Penetration | Yes | No |
| CYP Inhibition | Yes | Yes |
| Synthetic Complexity | Low | High |
Data sourced from in silico SwissADME predictions and experimental studies .
Piperazine-Functionalized Pentanamide Derivatives
Structural Differences :
Sulfonamide Derivatives (e.g., N4-Valeroylsulfathiazole)
Structural Differences :
- Core: Sulfonamide group replaces the phenyl ring.
- Key Findings :
- Antitubercular Activity : Derivatives like N4-Valeroylsulfathiazole (23) and N4-Valeroylsulfamerazine (21) exhibit antitubercular properties, with FTIR confirming amide and sulfonyl functional groups .
- Physicochemical Properties : Higher molecular weights (~300–350 g/mol) and reduced BBB penetration compared to N4MP .
Secondary Amide Liquid Crystals
Structural Differences :
- Substituents: Biphenyl-ethynyl groups (e.g., N-(4-((4′-pentylbiphenyl)ethynyl)phenyl)pentanamide).
Critical Analysis of Comparative Data
Pharmacological Efficacy
- N4MP vs. Albendazole : While both show anthelmintic activity, N4MP’s delayed onset (72 hours vs. 48 hours for 100% larval death) is offset by its superior safety profile .
- Piperazine Derivatives : Lack antiparasitic activity but demonstrate selectivity for neurological targets, highlighting substituent-dependent applications .
Toxicity and Selectivity
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